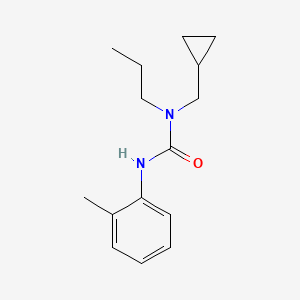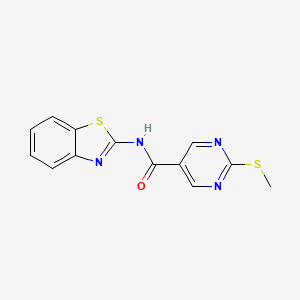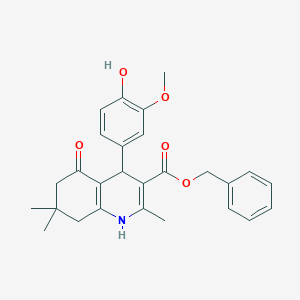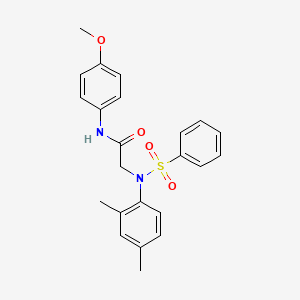![molecular formula C18H14BrNO2S2 B4994110 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994110.png)
5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBT, is a thiazolidinone derivative that has been extensively studied for its various biological activities. BBT has been found to exhibit potent anticancer, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. This compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell proliferation. Furthermore, this compound activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound inhibits cancer cell proliferation and induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anticancer, anti-inflammatory, and antioxidant properties. This compound can be used to study the mechanisms involved in cancer cell proliferation, inflammation, and oxidative stress. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of this compound analogs with improved potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the combination of this compound with other anticancer, anti-inflammatory, and antioxidant agents may enhance its therapeutic potential. Finally, the study of the molecular mechanisms involved in the anticancer, anti-inflammatory, and antioxidant activities of this compound may provide insights into the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-hydroxybenzaldehyde with thiourea in the presence of acetic acid to form 5-bromo-2-[(2-imino-4-thiazolidinyl)methyl]phenol. This intermediate product is then reacted with benzyl bromide and potassium carbonate in DMF to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-20-17(21)16(24-18(20)23)10-13-9-14(19)7-8-15(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWJDPSSOEUBX-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)


![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![3-{1-[(6-ethoxy-2-quinolinyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4994050.png)
![(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4994057.png)
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)
![2-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-azaspiro[4.6]undecan-3-one](/img/structure/B4994083.png)

![N-[2-(1-piperidinyl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![5'-benzyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4994097.png)

![(2,4-dinitrophenyl)(3-{[(6-iodo-1,3-benzodioxol-5-yl)methylene]amino}-4-methylphenyl)amine](/img/structure/B4994132.png)